N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxyacetamide
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Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxyacetamide is a chemical compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with phenyl, dimethyl, and methoxyacetamide groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxyacetamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent and is heated at 50°C with stirring for 3 hours, resulting in an orange solution .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds and bioactive molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its interaction with specific biological targets.
Industry: The compound is used in the preparation of dyes, pigments, and analytical reagents.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. For instance, docking studies have shown good binding interactions between the compound and targeted amino acids, indicating its potential as a ligand for various biological targets .
Comparison with Similar Compounds
Similar Compounds
4-aminoantipyrine: A precursor in the synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxyacetamide, known for its analgesic and anti-inflammatory properties.
Benzoylisothiocyanate: Another precursor used in the synthesis, known for its reactivity with amines to form thiourea derivatives.
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: A structurally similar compound with potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and biological properties. Its methoxyacetamide group differentiates it from other similar compounds, potentially enhancing its solubility and reactivity in various applications.
Properties
CAS No. |
666212-82-4 |
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Molecular Formula |
C14H17N3O3 |
Molecular Weight |
275.3g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxyacetamide |
InChI |
InChI=1S/C14H17N3O3/c1-10-13(15-12(18)9-20-3)14(19)17(16(10)2)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,15,18) |
InChI Key |
DQDYLWCDTXADSX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)COC |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)COC |
Origin of Product |
United States |
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